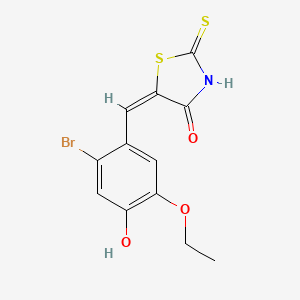
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is a compound that belongs to the class of aniline derivatives It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-fluoroaniline: Similar in structure but lacks the thiazole ring.
2-Methylthiazole: Contains the thiazole ring but lacks the aniline moiety.
Uniqueness
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is unique due to the combination of the thiazole ring and the substituted aniline, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10ClFN2S |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
4-chloro-3-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H10ClFN2S/c1-7-15-9(6-16-7)5-14-8-2-3-10(12)11(13)4-8/h2-4,6,14H,5H2,1H3 |
Clé InChI |
BKYPTRPBDAHKDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CNC2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)








![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)

